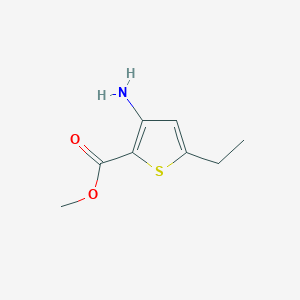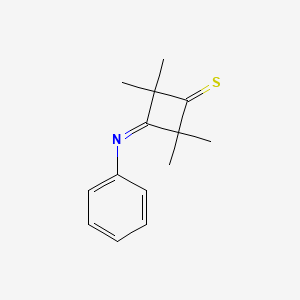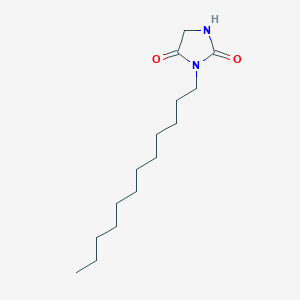
Methyl2-iodofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-iodofuran-3-carboxylate is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. The presence of an iodine atom at the second position and a carboxylate group at the third position makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-iodofuran-3-carboxylate typically involves the iodination of furan derivatives. One common method is the reaction of furan-3-carboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of methyl 2-iodofuran-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-iodofuran-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 2-amino or 2-thio derivatives.
Oxidation: Formation of furan-3,4-dicarboxylic acid.
Reduction: Formation of furan-3-carboxaldehyde or furan-3-methanol.
Aplicaciones Científicas De Investigación
Methyl 2-iodofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2-iodofuran-3-carboxylate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The furan ring’s aromatic nature allows for π-π interactions with other aromatic systems, enhancing its potential as a ligand in coordination chemistry. The carboxylate group can form hydrogen bonds, further stabilizing the compound’s interactions with biological targets.
Comparación Con Compuestos Similares
- Methyl 2-bromofuran-3-carboxylate
- Methyl 2-chlorofuran-3-carboxylate
- Methyl 2-fluorofuran-3-carboxylate
Comparison: Methyl 2-iodofuran-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider variety of derivatives
Propiedades
Fórmula molecular |
C6H5IO3 |
|---|---|
Peso molecular |
252.01 g/mol |
Nombre IUPAC |
methyl 2-iodofuran-3-carboxylate |
InChI |
InChI=1S/C6H5IO3/c1-9-6(8)4-2-3-10-5(4)7/h2-3H,1H3 |
Clave InChI |
ASJURHLYPROBFZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(OC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(4,6-Dimethylpyrimidin-2-yl)hydrazinyl]methylidene]-5-(4-fluorophenyl)cyclohexane-1,3-dione](/img/structure/B14085117.png)

![2-Butyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085138.png)

![1-(3,4-Dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085154.png)
![1-[3-(Benzyloxy)phenyl]-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085177.png)

![7-Chloro-1-(4-chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085200.png)

![4-[5-({2-[4-(Diphenylmethoxy)piperidin-1-yl]ethyl}amino)-5-oxopenta-1,3-dien-1-yl]-2-methoxyphenyl ethyl carbonate](/img/structure/B14085218.png)



